molecular formula C7H4BrN3 B1341625 8-Bromopyrido[3,4-b]pyrazine CAS No. 929074-45-3

8-Bromopyrido[3,4-b]pyrazine

Cat. No.: B1341625
CAS No.: 929074-45-3
M. Wt: 210.03 g/mol
InChI Key: ZTYZXYBIDNDPQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromopyrido[3,4-b]pyrazine is a nitrogen-containing heterocyclic compound with the molecular formula C7H4BrN3 It is characterized by a pyridine ring fused to a pyrazine ring, with a bromine atom attached at the 8th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromopyrido[3,4-b]pyrazine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For example, the preparation of pyrrole-derived α,β-alkynyl ketones, followed by Sonogashira cross-coupling, pyrazole formation, and subsequent cyclization steps . Another method includes direct C-H arylation and ring annulation techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

8-Bromopyrido[3,4-b]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines or alkoxides in the presence of a base.

    Coupling Reactions: Often use palladium catalysts and arylboronic acids or anilines under inert atmosphere conditions.

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield an aminopyridopyrazine derivative, while coupling with an arylboronic acid would produce an aryl-substituted pyridopyrazine .

Mechanism of Action

The mechanism of action of 8-Bromopyrido[3,4-b]pyrazine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the nitrogen atoms in the pyrazine ring can participate in hydrogen bonding and other non-covalent interactions, facilitating binding to biological targets. This binding can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromopyrido[3,4-b]pyrazine is unique due to the presence of the bromine atom, which can be a versatile handle for further functionalization. This allows for the synthesis of a wide range of derivatives with tailored properties for specific applications .

Properties

IUPAC Name

8-bromopyrido[3,4-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3/c8-5-3-9-4-6-7(5)11-2-1-10-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTYZXYBIDNDPQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CN=CC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590287
Record name 8-Bromopyrido[3,4-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929074-45-3
Record name 8-Bromopyrido[3,4-b]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=929074-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Bromopyrido[3,4-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-bromopyrido[3,4-b]pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromopyrido[3,4-b]pyrazine
Reactant of Route 2
Reactant of Route 2
8-Bromopyrido[3,4-b]pyrazine
Reactant of Route 3
Reactant of Route 3
8-Bromopyrido[3,4-b]pyrazine
Reactant of Route 4
8-Bromopyrido[3,4-b]pyrazine
Reactant of Route 5
Reactant of Route 5
8-Bromopyrido[3,4-b]pyrazine
Reactant of Route 6
Reactant of Route 6
8-Bromopyrido[3,4-b]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.